(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate: is a complex organic compound featuring a benzo[d]thiazole core, a cyclopropanecarbonyl imino group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfamoyl Group: Sulfamoylation is usually performed using sulfamoyl chloride in the presence of a base such as triethylamine.
Cyclopropanecarbonyl Imino Group Addition:
Esterification: The final step is the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the benzo[d]thiazole core and the sulfamoyl group suggests it might exhibit antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyclopropanecarbonyl imino group might form covalent bonds with nucleophilic sites on proteins, while the sulfamoyl group could enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core.
Sulfamoyl Compounds: Sulfamethoxazole and sulfadiazine are examples of compounds containing the sulfamoyl group.
Cyclopropanecarbonyl Compounds: Cyclopropanecarboxylic acid and its derivatives are structurally similar in terms of the cyclopropane ring.
Uniqueness
What sets (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate apart is the combination of these functional groups in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-(cyclopropanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-2-23-13(19)8-18-11-6-5-10(25(16,21)22)7-12(11)24-15(18)17-14(20)9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKQUHMMGVLDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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